
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and an enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one typically involves the reaction of 4-methoxy-3-buten-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-buten-2-one: Lacks the trimethylsilanyloxy group, making it less reactive in certain chemical reactions.
Trimethylsilyl enol ethers: Similar in structure but may have different reactivity and stability profiles.
Uniqueness
(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is unique due to the presence of both the methoxy and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H16O3Si |
|---|---|
Poids moléculaire |
188.30 g/mol |
Nom IUPAC |
(E)-4-methoxy-1-trimethylsilyloxybut-3-en-2-one |
InChI |
InChI=1S/C8H16O3Si/c1-10-6-5-8(9)7-11-12(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
Clé InChI |
NRHZOJCZTTYSOS-AATRIKPKSA-N |
SMILES isomérique |
CO/C=C/C(=O)CO[Si](C)(C)C |
SMILES canonique |
COC=CC(=O)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
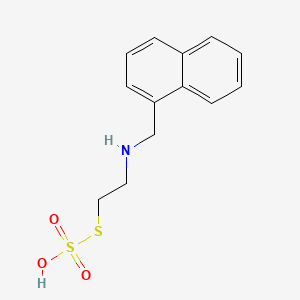
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
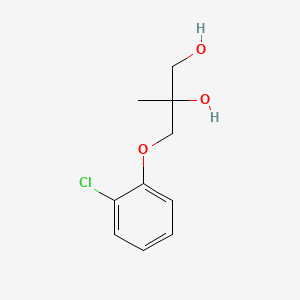
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
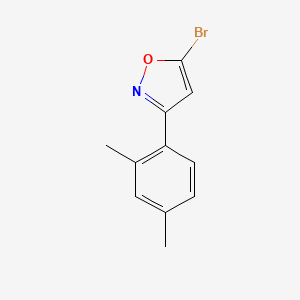

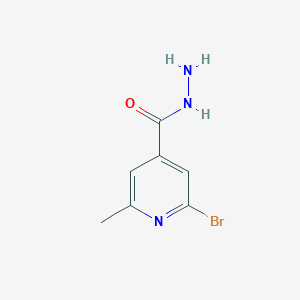
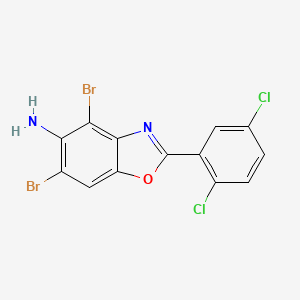

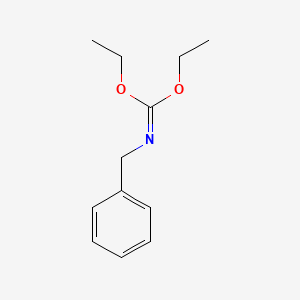
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
